molecular formula C21H19N5O3 B2673163 N-(3,4-dimethoxybenzyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1251566-33-2

N-(3,4-dimethoxybenzyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B2673163
CAS No.: 1251566-33-2
M. Wt: 389.415
InChI Key: BPLXRLVTYQLOHW-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Anticancer and Anti-inflammatory Applications

The synthesis and biological evaluation of novel pyrazolopyrimidine derivatives, including compounds structurally related to N-(3,4-dimethoxybenzyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, have demonstrated potential anticancer and anti-5-lipoxygenase activities. These compounds were evaluated for their cytotoxic effects on various cancer cell lines, including HCT-116 and MCF-7, showing promising results as anticancer agents. Additionally, their anti-5-lipoxygenase activity suggests a potential for treating inflammatory conditions (Rahmouni et al., 2016).

Antimicrobial Activity

Research into pyrazolo[1,5-a]pyrimidine derivatives has also extended into antimicrobial efficacy, indicating that these compounds possess significant inhibitory activity against various microbial strains. This activity encompasses a broad spectrum, targeting both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This suggests the potential for these compounds to be developed into novel antimicrobial agents with broad-spectrum efficacy (Abdallah & Elgemeie, 2022).

Synthesis and Characterization

The compound's role is pivotal in the synthesis of various heterocyclic compounds, serving as a key intermediate. Research focused on the synthesis, characterization, and evaluation of pyrazolo[1,5-a]pyrimidine derivatives has led to the development of new compounds with potential therapeutic applications. This includes efforts to synthesize compounds with enhanced biological activity through modifications of the pyrazolo[1,5-a]pyrimidine scaffold, aiming to improve therapeutic efficacy and reduce toxicity (Hassan, Hafez, & Osman, 2014).

Enzymatic Inhibition and Antitumor Activity

Investigations into the enzymatic inhibition capabilities of pyrazolo[1,5-a]pyrimidine derivatives have revealed their potential as selective inhibitors of certain enzymes linked to disease processes, including cancer. These compounds have been shown to inhibit the activity of enzymes vital for the survival of cancer cells, thus offering a promising approach to cancer therapy. The research underscores the importance of the pyrazolo[1,5-a]pyrimidine core in the development of new anticancer agents with targeted enzymatic inhibition properties (Moustafa et al., 2022).

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-28-18-4-3-14(11-19(18)29-2)12-24-21(27)16-13-25-26-17(7-10-23-20(16)26)15-5-8-22-9-6-15/h3-11,13H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLXRLVTYQLOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.